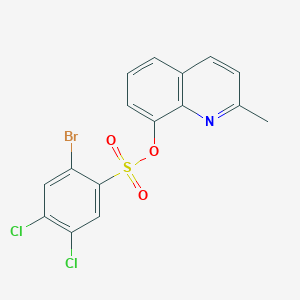
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation reaction of aldehydes or ketones with amines . These compounds are majorly used in industries and also have significant biological activities .
Molecular Structure Analysis
Quinolines are a class of compounds containing a carbon-nitrogen double bond (>C=N-), with nitrogen being attached to an alkyl or aryl group . The structure of quinoline derivatives can be modified to improve their therapeutic effects .
Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures. For example, 4-Bromo-2,8-dimethylquinoline has a molecular weight of 222.08 and a density of 1.4±0.1 g/cm3 .
Scientific Research Applications
Synthesis and Pharmacological Applications : One study outlines the synthesis of a competitive AMPA receptor antagonist, SPD 502, which involved a complex synthetic pathway including the use of related quinoline compounds. This highlights the role of quinoline derivatives in the development of pharmacological agents targeting neurological receptors (Geng Min, 2011).
Spectroscopic Characterization and Biological Studies : Another study focused on the synthesis and characterization of a Schiff base ligand derived from a related quinoline compound and its metal complexes. These complexes exhibited diverse geometries and showed significant in vitro antibacterial and antifungal activities, as well as DNA cleavage and antioxidant activities (K. Siddappa & Nabiya Sultana Mayana, 2014).
Chemical Synthesis and Structural Analysis : Research on the Knorr synthesis of related quinoline derivatives provides insights into the chemical synthesis processes and the structural analysis of these compounds, which is essential for developing new chemical entities (N. Wlodarczyk et al., 2011).
Prodrug Development : A study demonstrated the potential of a related quinoline derivative as a bioreductively activated prodrug system, showcasing its application in targeted drug delivery to hypoxic tissues (I. Parveen et al., 1999).
Antimicrobial Agents : Research on the synthesis of quinoline-2-pyrazoline-based thiazolinone derivatives, including related quinoline compounds, has shown that these compounds exhibit remarkable in vitro antimicrobial potency (N. Desai et al., 2013).
Materials Chemistry : A study on the synthesis and luminescent properties of 2-[2-(pyridin-4-yl)vinyl]quinolines, related to quinoline derivatives, showed potential applications in materials chemistry due to their blue-green luminescence (I. E. Mikhailov et al., 2015).
Foodborne Bacteria Inhibition : The antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues, which are structurally related to quinoline derivatives, were studied to develop natural preservatives against foodborne bacteria (Min-Gi Kim et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
(2-methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3S/c1-9-5-6-10-3-2-4-14(16(10)20-9)23-24(21,22)15-8-13(19)12(18)7-11(15)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYOCCBNFTOKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


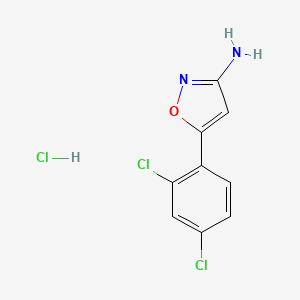
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2370459.png)
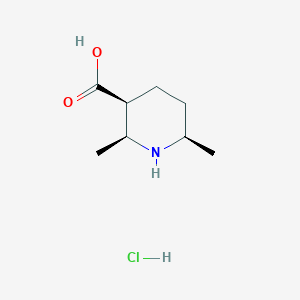

![4-methoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2370466.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370469.png)
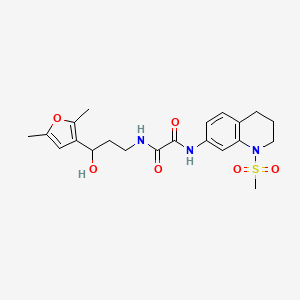

![8-(3-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370473.png)
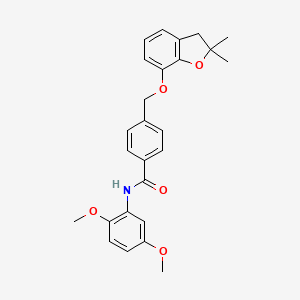
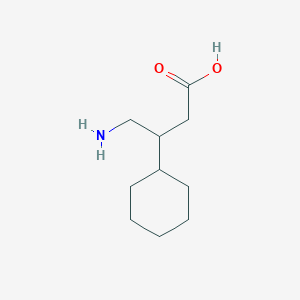
![8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2370478.png)
![Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2370479.png)